Vitamin K1 Hydroxide
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Overview
Description
Vitamin K1 Hydroxide, also known as phylloquinone hydroxide, is a derivative of Vitamin K1 (phylloquinone). Vitamin K1 is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. It is primarily found in green leafy vegetables and is essential for the synthesis of certain proteins required for blood clotting and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1 Hydroxide typically involves the hydroxylation of Vitamin K1. One common method is the catalytic hydrogenation of Vitamin K1 in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion of Vitamin K1 to its hydroxide form. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Vitamin K1 Hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Vitamin K1 quinone.
Reduction: It can be reduced back to Vitamin K1.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Vitamin K1 quinone.
Reduction: Vitamin K1.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vitamin K1 Hydroxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in cellular processes and its potential as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to Vitamin K deficiency, such as osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and fortified foods
Mechanism of Action
Vitamin K1 Hydroxide exerts its effects primarily through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The carboxylated proteins are involved in blood coagulation, bone metabolism, and other physiological processes. This compound is also known to interact with nuclear receptors such as the steroid and xenobiotic receptor (SXR), modulating the expression of genes involved in various metabolic pathways .
Comparison with Similar Compounds
Vitamin K1 Hydroxide is similar to other Vitamin K derivatives, such as:
Vitamin K1 (Phylloquinone): The parent compound, primarily involved in blood coagulation.
Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains, involved in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and some supplements .
Uniqueness
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activities compared to other Vitamin K derivatives. Its hydroxyl group allows it to participate in additional hydrogen bonding and redox reactions, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C31H46O3 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[(E,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |
InChI Key |
JLLGIYCYBIMFNP-PGGNBPONSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
Origin of Product |
United States |
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